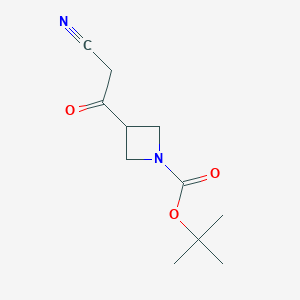

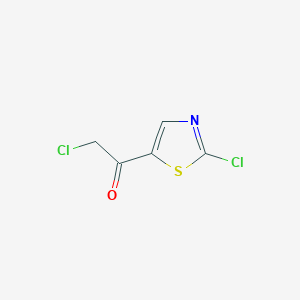

![molecular formula C8H4ClN3 B1452443 3-氯-1H-吡咯并[2,3-c]吡啶-7-碳腈 CAS No. 1190318-82-1](/img/structure/B1452443.png)

3-氯-1H-吡咯并[2,3-c]吡啶-7-碳腈

描述

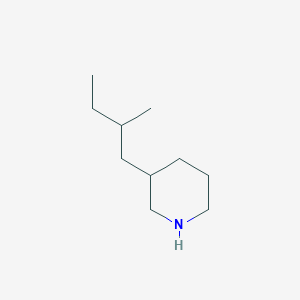

3-Chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (3-Cl-1H-PPCN) is a small molecule that has been studied extensively in recent years due to its potential application in various scientific research areas. 3-Cl-1H-PPCN is a highly reactive compound with a unique structure and properties, which makes it an attractive target for research and development.

科学研究应用

Pharmacological Properties

The pyrrolo[3,4-c]pyridine derivatives, which include 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile, have been extensively studied for their broad spectrum of pharmacological properties. These compounds have shown potential as analgesic and sedative agents , and are being developed for treating diseases of the nervous and immune systems . Their antidiabetic , antimycobacterial , antiviral , and antitumor activities have also been recognized, making them valuable in the development of new therapeutic agents .

Antidiabetic Applications

Specific derivatives of pyrrolo[3,4-c]pyridine have demonstrated efficacy in reducing blood glucose levels, suggesting their potential application in the prevention and treatment of disorders involving elevated plasma blood glucose. This includes conditions such as type 1 diabetes , diabetes as a consequence of obesity , diabetic dyslipidemia , hypertriglyceridemia , insulin resistance , impaired glucose tolerance , hyperlipidemia , cardiovascular diseases , and hypertension .

Cancer Therapeutics

The abnormal activation of the FGFR signaling pathway is associated with various types of tumors. Pyrrolo[2,3-b]pyridine derivatives, closely related to 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile, have been reported to exhibit potent inhibitory activity against FGFR1, 2, and 3. These compounds, including specific derivatives like compound 4h, have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis, particularly in breast cancer cells .

Drug Discovery and Development

The 7-azaindole core, a key component of 3-chloro-7-cyano-6-azaindole, has attracted significant interest in drug discovery due to its powerful medicinal properties. The development of synthetic techniques for the functionalization of 7-azaindoles is an active area of research, with advances in metal-catalyzed chemistry supporting the development of novel methods for functionalization. These advances highlight the potential of 7-azaindoles as pharmacophores for various therapeutic targets .

Biological Probing and Optical Applications

7-Azaindole, the chromophoric moiety of 7-azatryptophan, serves as an alternative to tryptophan as an optical probe of protein structure and dynamics. The fluorescence properties of 7-azaindole, which are sensitive to solvent, make it a powerful tool for studying protein interactions. Its red-shifted absorption and emission from tryptophan, along with its single exponential fluorescence decay in water, allow for its use in synthetic peptides and bacterial proteins .

Chemical Synthesis and Functionalization

The global ring functionalization of 7-azaindoles, including 3-chloro-7-cyano-6-azaindole, is a key area of interest due to their potential as pharmacophores. State-of-the-art functionalization chemistry of 7-azaindoles aims to develop elegant techniques for their functionalization, which is crucial for creating compounds with desired medicinal properties .

属性

IUPAC Name |

3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-6-4-12-8-5(6)1-2-11-7(8)3-10/h1-2,4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSWPHKMJXAXQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C(=CN2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

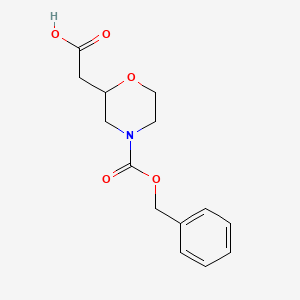

![4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1452368.png)

![5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452369.png)

![2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol](/img/structure/B1452375.png)